molecular formula C22H17N3O B4993763 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylacrylamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylacrylamide

Cat. No. B4993763
M. Wt: 339.4 g/mol
InChI Key: RWEMUPPYCRVLKJ-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylacrylamide, also known as BPA, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. BPA is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylacrylamide is not fully understood, but it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylacrylamide in lab experiments is its small size, which allows it to penetrate cell membranes and reach intracellular targets. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using this compound is its potential toxicity. While this compound has been shown to be relatively non-toxic at low concentrations, higher concentrations may be toxic to cells and tissues.

Future Directions

There are many potential future directions for research on N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylacrylamide. One area of interest is the development of this compound derivatives with improved potency and selectivity. Additionally, this compound could be used in combination with other anti-cancer or anti-inflammatory agents to enhance their efficacy. Another potential area of research is the use of this compound in drug delivery systems, as its small size and ability to penetrate cell membranes could make it a useful tool for targeted drug delivery. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.

Synthesis Methods

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylacrylamide involves the reaction between 3-(1H-benzimidazol-2-yl)aniline and phenylacrylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylacrylamide has been used in a variety of scientific research applications, including but not limited to, studies on cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(Z)-N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-21(14-13-16-7-2-1-3-8-16)23-18-10-6-9-17(15-18)22-24-19-11-4-5-12-20(19)25-22/h1-15H,(H,23,26)(H,24,25)/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEMUPPYCRVLKJ-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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